molecular formula C8H13N5O6 B12922901 2-Methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide CAS No. 61381-69-9

2-Methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide

Cat. No.: B12922901
CAS No.: 61381-69-9
M. Wt: 275.22 g/mol
InChI Key: CRGPPQBSWVQCBJ-UHFFFAOYSA-N
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Description

2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide is a chemical compound characterized by its unique structure, which includes an isoxazolidine ring substituted with methoxy and tetracarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . The regioselective synthesis of isoxazolidine derivatives can be achieved through this method, ensuring the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further improve the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazolidine derivatives with various functional groups.

Scientific Research Applications

2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, it may interact with cellular signaling pathways, leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with a similar isoxazole ring structure but different substituents.

    Oxazolidinone derivatives: Compounds with an oxazolidinone ring structure, known for their antibiotic properties.

Uniqueness

2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide is unique due to its specific combination of methoxy and tetracarboxamide groups on the isoxazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61381-69-9

Molecular Formula

C8H13N5O6

Molecular Weight

275.22 g/mol

IUPAC Name

2-methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide

InChI

InChI=1S/C8H13N5O6/c1-18-13-7(3(9)14,4(10)15)2-8(19-13,5(11)16)6(12)17/h2H2,1H3,(H2,9,14)(H2,10,15)(H2,11,16)(H2,12,17)

InChI Key

CRGPPQBSWVQCBJ-UHFFFAOYSA-N

Canonical SMILES

CON1C(CC(O1)(C(=O)N)C(=O)N)(C(=O)N)C(=O)N

Origin of Product

United States

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